molecular formula C17H21N5O5S B10997158 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

Cat. No.: B10997158
M. Wt: 407.4 g/mol
InChI Key: ZLSTYHPUSIZMIR-UHFFFAOYSA-N
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Description

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with hydroxyl and methyl groups, a sulfonyl bridge, and a piperidine-3-carboxamide moiety linked to a pyridin-4-ylmethyl group.

Properties

Molecular Formula

C17H21N5O5S

Molecular Weight

407.4 g/mol

IUPAC Name

1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C17H21N5O5S/c1-11-14(16(24)21-17(25)20-11)28(26,27)22-8-2-3-13(10-22)15(23)19-9-12-4-6-18-7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,19,23)(H2,20,21,24,25)

InChI Key

ZLSTYHPUSIZMIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation and Functionalization

The synthesis typically begins with constructing the 2,4-dihydroxy-6-methylpyrimidine core. A common approach involves cyclocondensation of urea derivatives with β-keto esters under acidic conditions. For example, heating methyl acetoacetate with urea in the presence of sulfuric acid yields 6-methyluracil, which is subsequently functionalized at the 5-position via electrophilic substitution.

Key Reaction:

Methyl acetoacetate+UreaH2SO4,Δ6-Methyluracil[12]\text{Methyl acetoacetate} + \text{Urea} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{6-Methyluracil} \quad

Sulfonation of the Pyrimidine Core

Sulfonation at the 5-position of the pyrimidine ring is achieved using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. This step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate. The resulting 5-sulfonylpyrimidine is then stabilized via salt formation.

Example Conditions:

  • Reagent: Chlorosulfonic acid (ClSO3_3H)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C

  • Yield: 68–72%

Piperidine Carboxamide Synthesis

Preparation of Piperidine-3-carboxamide Intermediate

Piperidine-3-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2_2) and subsequently coupled with 4-(aminomethyl)pyridine via nucleophilic acyl substitution. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion.

Reaction Mechanism:

Piperidine-3-carboxylic acidSOCl2Acid chloride4-(Aminomethyl)pyridine, TEAN-(Pyridin-4-ylmethyl)piperidine-3-carboxamide[7][11]\text{Piperidine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{4-(Aminomethyl)pyridine, TEA}} \text{N-(Pyridin-4-ylmethyl)piperidine-3-carboxamide} \quad

Sulfonyl Coupling Reaction

The sulfonyl group is introduced via a nucleophilic displacement reaction between the 5-sulfonylpyrimidine and the piperidine carboxamide. This step often employs coupling agents like 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate bond formation.

Optimized Conditions:

ParameterValueSource
Coupling AgentCDI
SolventDimethylformamide (DMF)
Temperature25°C
Reaction Time12–16 hours
Yield65–70%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow reactors to enhance mixing efficiency and thermal control. For instance, the sulfonation step is performed in a microreactor with a residence time of 2–3 minutes, achieving 85% conversion efficiency.

Purification Strategies

  • Chromatography: Reverse-phase HPLC using C18 columns removes unreacted intermediates.

  • Crystallization: Recrystallization from ethanol/water mixtures (3:1 v/v) yields >99% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Source
Classical StepwiseHigh purityLengthy (6–8 steps)45–50
One-Pot SulfonationReduced reaction timeRequires excess sulfonating agent60–65
Flow ChemistryScalable, efficientHigh initial equipment cost70–75

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The dihydroxy groups on the pyrimidine ring are prone to undesired side reactions. Protective groups like tert-butyldimethylsilyl (TBS) are employed during sulfonation, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Regioselectivity in Sulfonation

Positional selectivity at the 5-position of the pyrimidine ring is achieved using directing groups or sterically hindered bases. For example, 2,6-lutidine directs sulfonation to the 5-position with >90% regioselectivity .

Chemical Reactions Analysis

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C17H21N5O5SC_{17}H_{21}N_{5}O_{5}S, with a molecular weight of approximately 386.5 g/mol. The structural characteristics of the compound facilitate interactions with biological targets, making it a subject of interest in drug development.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of piperidine, including this compound, exhibit anticancer properties. The sulfonyl group enhances the compound's ability to interact with specific enzymes involved in tumor progression. Studies have shown that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-Diabetic Effects :
    • Piperidine derivatives have been investigated for their anti-diabetic properties. The compound may enhance insulin sensitivity or inhibit glucose production in the liver, contributing to better glycemic control . Further studies are required to elucidate its specific mechanisms in diabetes management.
  • Anti-inflammatory Properties :
    • The compound's potential as an anti-inflammatory agent is supported by evidence showing that piperidine derivatives can inhibit pro-inflammatory cytokines and pathways. This suggests a role in treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects :
    • There is growing interest in the neuroprotective properties of piperidine derivatives. This compound may exhibit protective effects against neurodegenerative diseases by inhibiting cholinesterase activity and reducing amyloid-beta aggregation, which are critical factors in Alzheimer's disease progression .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A recent study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Diabetes Management Research :
    • Another research effort highlighted the anti-diabetic effects of piperidine derivatives, noting their ability to modulate insulin signaling pathways effectively .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects revealed that compounds similar to 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide could significantly reduce oxidative stress markers in neuronal cells .

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Differences Reported Activity/Application Evidence Source
2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)... (13p) Fluorinated benzene sulfonamide; trifluoromethylpyrimidine-dione core Herbicidal activity via inhibition of acetolactate synthase (ALS)
N-(2-Hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide Methoxy-pyrimidine; pyrrolopyridine carboxamide DprE1 enzyme inhibitor (antimycobacterial activity)
N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl... Triazole-pyrimidine hybrid; cyclopropylmethyl group Pesticidal activity (patented for crop protection)
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Fluorophenyl and isopropylpyrimidine; methanesulfonamide Crystallographically characterized; potential agrochemical intermediate

Key Observations:

Pyrimidine Modifications :

  • The target compound features a 2,4-dihydroxy-6-methylpyrimidine core, which contrasts with fluorinated or methoxy-substituted pyrimidines in analogues (e.g., 13p , DprE1-IN-1 ). Hydroxyl groups may enhance solubility but reduce metabolic stability compared to halogenated or alkoxy variants.
  • The triazole-pyrimidine hybrid in introduces a heterocyclic expansion, likely improving pesticidal target engagement.

Sulfonyl vs. Carboxamide Linkers: The sulfonyl group in the target compound differs from the methanesulfonamide in or carboxamide in .

Piperidine/Pyridine Interactions :

  • The pyridin-4-ylmethyl substituent in the target compound is structurally distinct from the pyrrolopyridine in or cyclopropylmethyl in . Pyridine’s aromaticity may favor π-π stacking in enzyme active sites, whereas bulkier groups (e.g., cyclopropylmethyl) could improve membrane permeability.

Biological Activity :

  • While the target compound’s activity is unspecified, analogues like 13p and DprE1-IN-1 highlight pyrimidine derivatives’ versatility in herbicidal and antimicrobial applications. The absence of fluorine or trifluoromethyl groups in the target compound may limit its herbicidal potency compared to 13p .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of the pyrimidine core, followed by piperidine-carboxamide coupling.
  • Gaps in Data: No kinetic (e.g., IC₅₀) or thermodynamic (e.g., logP, solubility) data are available for direct comparison. Analogues like and provide indirect insights but lack head-to-head studies.
  • Patent Landscape : Compounds in and are patented for pesticidal/herbicidal use, suggesting the target compound may occupy a similar niche, though validation is required.

Biological Activity

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structural features, including a pyrimidine ring, a sulfonyl group, and a piperidine ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of the compound is C17H21N5O5SC_{17}H_{21}N_{5}O_{5}S, with a molecular weight of approximately 386.5 g/mol. Its structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This interaction may lead to modulation of various biochemical pathways, contributing to its therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the piperidine nucleus possess notable antibacterial effects against various strains .

Anticancer Properties

The compound has shown promise in anticancer studies. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism involves interaction with key signaling pathways that regulate cell growth and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructural FeaturesUnique Aspects
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamideContains a furan ring instead of pyridinePotentially different biological activity due to furan's electronic properties
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acidLacks the N-substituent present in the target compoundMay exhibit different solubility and reactivity profiles

Case Studies

  • Anticancer Study : A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that the compound significantly reduced cell viability compared to controls. The combination of this compound with doxorubicin showed a synergistic effect, enhancing cytotoxicity beyond that of doxorubicin alone .
  • Antimicrobial Evaluation : In a recent evaluation, derivatives of this compound were tested against several bacterial strains. Results indicated strong inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Q & A

Synthesis and Optimization

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized? The synthesis involves multi-step organic reactions, including sulfonylation of the pyrimidine core and carboxamide coupling. Key steps include:

  • Sulfonylation : Reacting 2,4-dihydroxy-6-methylpyrimidine with a sulfonyl chloride derivative under controlled basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Amide Coupling : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to link the piperidine-3-carboxamide moiety to the pyridinylmethyl group .
    Optimize yields by adjusting temperature (0–25°C for sensitive steps), solvent polarity (DMF or DCM for amide bonds), and stoichiometric ratios of intermediates.

Advanced: How can competing side reactions during sulfonylation be mitigated? Monitor reaction progress via HPLC or TLC to detect intermediates. Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired sulfonation at alternative sites. Post-reaction purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) improves purity .

Analytical Characterization

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrimidine C5-sulfonyl and piperidine carboxamide signals) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the sulfonyl and pyridinylmethyl groups .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can residual solvents or byproducts from synthesis be quantified? Use gas chromatography (GC) with flame ionization detection for volatile solvents (e.g., DCM, DMF). For non-volatile byproducts, LC-MS/MS in multiple reaction monitoring (MRM) mode provides sensitivity down to ppm levels .

Biological Activity and Target Identification

Basic: What preliminary assays are suitable for evaluating this compound’s bioactivity?

  • Enzyme Inhibition Assays : Test against kinases or dehydrogenases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .

Advanced: How can target engagement be validated in a complex biological matrix? Employ pull-down assays with biotinylated derivatives or photoaffinity labeling. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .

Data Contradiction and Reproducibility

Basic: How should researchers address variability in synthetic yields between batches? Document all parameters (e.g., solvent lot, humidity, stirring rate) and use design of experiments (DoE) to identify critical factors. Replicate reactions under controlled conditions (e.g., inert atmosphere) .

Advanced: What strategies resolve conflicting bioactivity data across studies? Cross-validate assays in orthogonal systems (e.g., in vitro vs. ex vivo models). Perform meta-analyses of published data to identify confounding variables like cell line genetic drift or assay endpoint differences .

Stability and Degradation Pathways

Basic: What storage conditions prevent hydrolytic degradation of the sulfonyl group? Store lyophilized powder at -20°C in airtight containers with desiccants. Avoid aqueous buffers at pH >8, which may cleave the sulfonyl linkage .

Advanced: How can oxidative degradation products be characterized? Use accelerated stability studies (40°C/75% RH) and analyze degradants via LC-QTOF-MS. Compare fragmentation patterns with synthetic standards of suspected oxidation products (e.g., sulfonic acid derivatives) .

Computational Modeling

Basic: Which computational tools predict binding modes with biological targets? Dock the compound into target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate poses with molecular dynamics simulations (AMBER or GROMACS) to assess stability .

Advanced: How can DFT calculations optimize the compound’s electronic properties? Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 09 at the B3LYP/6-31G* level to predict reactivity at the sulfonyl or carboxamide groups. Compare with experimental UV-Vis spectra for validation .

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